molecular formula C12H11Cl2NO B2626565 4-(2,6-Dichlorobenzyl)-3,5-dimethylisoxazole CAS No. 338962-68-8

4-(2,6-Dichlorobenzyl)-3,5-dimethylisoxazole

Cat. No.: B2626565
CAS No.: 338962-68-8
M. Wt: 256.13
InChI Key: VGNJLSIZHGSJOS-UHFFFAOYSA-N
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Description

4-(2,6-Dichlorobenzyl)-3,5-dimethylisoxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a 2,6-dichlorobenzyl group attached to the isoxazole ring, along with two methyl groups at positions 3 and 5 of the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichlorobenzyl)-3,5-dimethylisoxazole typically involves the reaction of 2,6-dichlorobenzyl chloride with 3,5-dimethylisoxazole in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography. The reaction conditions may vary depending on the specific requirements of the synthesis, but common bases used include potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize microreactors to ensure uniform mixing and temperature control, leading to higher yields and reduced reaction times. The use of photochemical or catalytic methods can further optimize the production process by minimizing the use of hazardous reagents and reducing waste.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichlorobenzyl)-3,5-dimethylisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or demethylated products.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted isoxazoles with varying functional groups.

Scientific Research Applications

4-(2,6-Dichlorobenzyl)-3,5-dimethylisoxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorobenzyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or signal transduction, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzyl alcohol: A related compound with similar structural features but different functional groups.

    3,5-Dimethylisoxazole: The parent isoxazole compound without the 2,6-dichlorobenzyl group.

    4-(2,6-Dichlorobenzyl)-2-methylisoxazole: A similar compound with a different substitution pattern on the isoxazole ring.

Uniqueness

4-(2,6-Dichlorobenzyl)-3,5-dimethylisoxazole is unique due to the specific combination of the 2,6-dichlorobenzyl group and the 3,5-dimethylisoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO/c1-7-9(8(2)16-15-7)6-10-11(13)4-3-5-12(10)14/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNJLSIZHGSJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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